molecular formula C9H9ClN2O3 B8035392 (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride

(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride

Cat. No.: B8035392
M. Wt: 228.63 g/mol
InChI Key: FXZHSYRVTBENGL-UHFFFAOYSA-N
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Description

(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride: is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxyl group at the 8-position can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The final product is often converted to its hydrochloride salt form to improve its handling and application properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form various derivatives.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine: In medicine, derivatives of imidazo[1,2-a]pyridines are investigated for their therapeutic potential. They have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl group at the 8-position and the acetic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the hydroxyl and acetic acid groups.

    8-Hydroxy-imidazo[1,2-a]pyridine: Lacks the acetic acid moiety.

    2-Acetic acid-imidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 8-position.

Uniqueness: (8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride is unique due to the presence of both the hydroxyl group and the acetic acid moiety. These functional groups enhance its solubility, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(8-hydroxyimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c12-7-2-1-3-11-5-6(4-8(13)14)10-9(7)11;/h1-3,5,12H,4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHSYRVTBENGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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